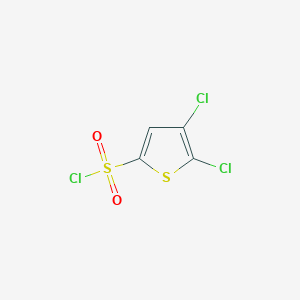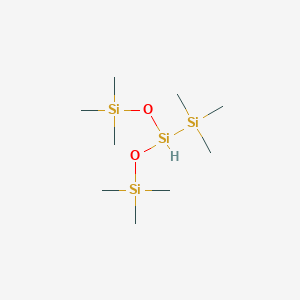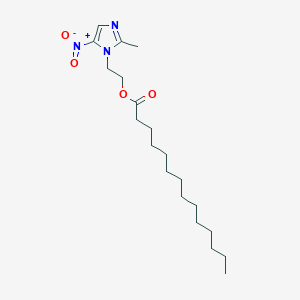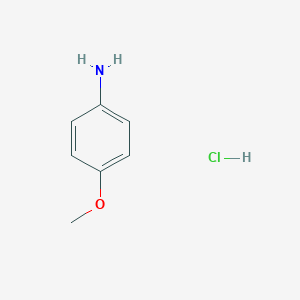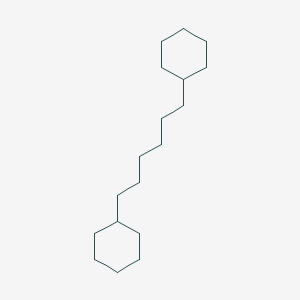
Hexane, 1,6-dicyclohexyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexane, 1,6-dicyclohexyl- is a cyclic compound that is widely used in scientific research applications. This compound is synthesized by the reaction of cyclohexylmagnesium bromide with 1,6-dibromohexane. The resulting product is a white crystalline solid that is soluble in organic solvents such as ether and chloroform. The compound has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool in the field of scientific research.
作用機序
Hexane, 1,6-dicyclohexyl- binds selectively to certain receptors in the body, including the NMDA receptor in the brain. The binding of this compound to the NMDA receptor results in the activation of a signaling cascade that leads to changes in neuronal activity. This mechanism of action has been studied extensively in the field of neurobiology.
生化学的および生理学的効果
Hexane, 1,6-dicyclohexyl- has been found to exhibit a variety of biochemical and physiological effects. Some of the effects of this compound include:
1. Vasodilation: Hexane, 1,6-dicyclohexyl- has been found to exhibit vasodilatory effects, which can help to reduce blood pressure and improve blood flow.
2. Cytotoxicity: Hexane, 1,6-dicyclohexyl- has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
3. Neuroprotection: Hexane, 1,6-dicyclohexyl- has been found to exhibit neuroprotective effects, which can help to prevent neuronal damage and improve neurological function.
実験室実験の利点と制限
Hexane, 1,6-dicyclohexyl- has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. Selective Binding: Hexane, 1,6-dicyclohexyl- binds selectively to certain receptors in the body, making it a valuable tool for studying the function of these receptors.
2. Solubility: Hexane, 1,6-dicyclohexyl- is soluble in organic solvents such as ether and chloroform, making it easy to work with in the lab.
Some of the limitations of this compound include:
1. Toxicity: Hexane, 1,6-dicyclohexyl- can be toxic in high doses, making it important to handle this compound with care in the lab.
2. Limited Availability: Hexane, 1,6-dicyclohexyl- may not be readily available in some labs, making it difficult to obtain for certain experiments.
将来の方向性
There are several future directions for research on hexane, 1,6-dicyclohexyl-. Some of these directions include:
1. Development of New Therapies: Hexane, 1,6-dicyclohexyl- has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. Future research could focus on developing new therapies based on this compound.
2. Neurological Disorders: Hexane, 1,6-dicyclohexyl- has been found to bind to the NMDA receptor in the brain, which plays a critical role in learning and memory. Future research could focus on the role of this compound in neurological disorders such as Alzheimer's disease and schizophrenia.
3. Cardiovascular Diseases: Hexane, 1,6-dicyclohexyl- has been found to exhibit vasodilatory effects, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases. Future research could focus on developing new therapies based on this compound.
In conclusion, hexane, 1,6-dicyclohexyl- is a valuable tool in the field of scientific research due to its ability to selectively bind to certain receptors in the body. This compound has been found to exhibit a variety of biochemical and physiological effects and has been used in a variety of research applications. Future research could focus on developing new therapies based on this compound and exploring its role in various diseases and disorders.
合成法
The synthesis of hexane, 1,6-dicyclohexyl- involves the reaction of cyclohexylmagnesium bromide with 1,6-dibromohexane. The reaction is carried out in anhydrous ether or THF at low temperatures (-78°C to -40°C) to prevent the formation of unwanted byproducts. The resulting product is purified by recrystallization from a suitable solvent.
科学的研究の応用
Hexane, 1,6-dicyclohexyl- is widely used in scientific research applications due to its ability to selectively bind to certain receptors in the body. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool in the field of scientific research. Some of the research applications of this compound include:
1. Neurobiology: Hexane, 1,6-dicyclohexyl- has been found to bind to the N-methyl-D-aspartate (NMDA) receptor in the brain, which plays a critical role in learning and memory. This compound has been used to study the role of NMDA receptors in various neurological disorders such as Alzheimer's disease and schizophrenia.
2. Cardiovascular Research: Hexane, 1,6-dicyclohexyl- has been found to exhibit vasodilatory effects, making it a valuable tool in cardiovascular research. This compound has been used to study the mechanisms underlying hypertension and other cardiovascular diseases.
3. Cancer Research: Hexane, 1,6-dicyclohexyl- has been found to exhibit cytotoxic effects on cancer cells, making it a valuable tool in cancer research. This compound has been used to study the mechanisms underlying cancer cell growth and proliferation.
特性
CAS番号 |
1610-23-7 |
|---|---|
製品名 |
Hexane, 1,6-dicyclohexyl- |
分子式 |
C18H34 |
分子量 |
250.5 g/mol |
IUPAC名 |
6-cyclohexylhexylcyclohexane |
InChI |
InChI=1S/C18H34/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h17-18H,1-16H2 |
InChIキー |
VBQJFJRTZSWYPK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCCCCCC2CCCCC2 |
正規SMILES |
C1CCC(CC1)CCCCCCC2CCCCC2 |
その他のCAS番号 |
1610-23-7 |
同義語 |
1,6-Dicyclohexylhexane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4S)-5-cyclohexyl-2,2-difluoro-N-(2-morpholin-4-ylethyl)-4-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-3-oxopentanamide](/img/structure/B167226.png)
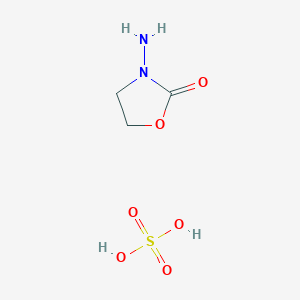
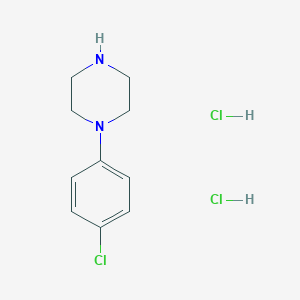
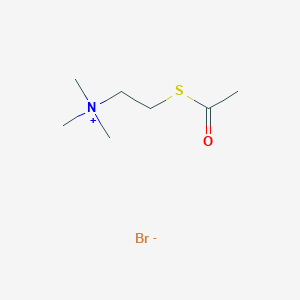
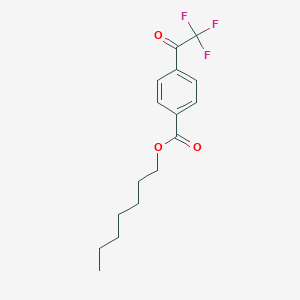
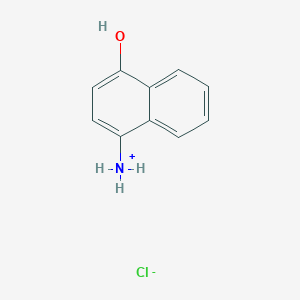
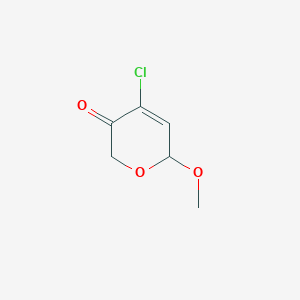
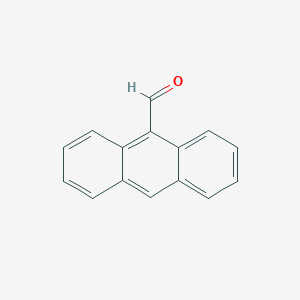
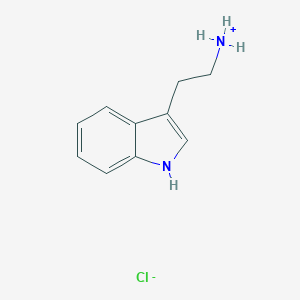
![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)](/img/structure/B167250.png)
